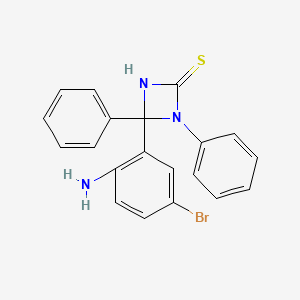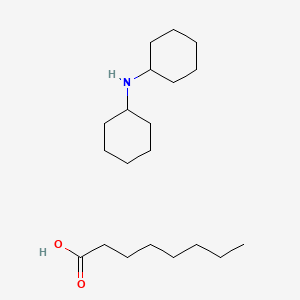
Dicyclohexylamine octanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dicyclohexylamine octanoate is an organic compound formed by the esterification of dicyclohexylamine and octanoic acid. It is a derivative of dicyclohexylamine, which is a secondary amine with the chemical formula HN(C₆H₁₁)₂. This compound is used in various industrial applications, including as a corrosion inhibitor and in the production of polymers .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dicyclohexylamine octanoate can be synthesized through the esterification reaction between dicyclohexylamine and octanoic acid. The reaction typically involves heating the reactants in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to remove the water formed during the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reactants and catalysts is essential to achieve high yields and minimize impurities. The product is typically purified through distillation or recrystallization to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
Dicyclohexylamine octanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the ester group back to the alcohol and amine.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidation products may include carboxylic acids or ketones.
Reduction: Reduction typically yields the corresponding alcohol and amine.
Substitution: Substitution reactions can produce various esters or amides depending on the nucleophile used.
Scientific Research Applications
Dicyclohexylamine octanoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems.
Industry: It is used in the production of polymers, corrosion inhibitors, and other industrial chemicals
Mechanism of Action
The mechanism of action of dicyclohexylamine octanoate involves its interaction with molecular targets through its amine and ester functional groups. These interactions can lead to various biological and chemical effects, such as inhibition of microbial growth or corrosion prevention. The exact molecular pathways depend on the specific application and the environment in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Dicyclohexylamine decanoate: Another ester of dicyclohexylamine with a longer carbon chain.
Cyclohexylamine carbonate: A related compound with different functional groups.
Dicyclohexylamine: The parent amine from which dicyclohexylamine octanoate is derived
Uniqueness
This compound is unique due to its specific ester linkage and the properties imparted by the octanoate group. This makes it particularly effective as a corrosion inhibitor and in polymer production, where its specific chemical structure provides advantages over similar compounds .
Properties
CAS No. |
15816-71-4 |
|---|---|
Molecular Formula |
C20H39NO2 |
Molecular Weight |
325.5 g/mol |
IUPAC Name |
N-cyclohexylcyclohexanamine;octanoic acid |
InChI |
InChI=1S/C12H23N.C8H16O2/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-2-3-4-5-6-7-8(9)10/h11-13H,1-10H2;2-7H2,1H3,(H,9,10) |
InChI Key |
HFNYKMJSBDPKSF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)O.C1CCC(CC1)NC2CCCCC2 |
Related CAS |
15816-71-4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


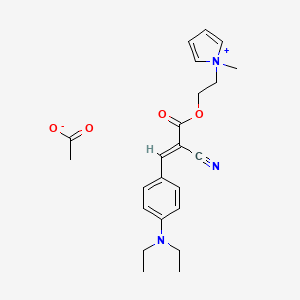
![1-[(E)-1-(2-pyridyl)ethylideneamino]-3-[[3-(trifluoromethyl)phenyl]carbamothioylamino]thiourea](/img/structure/B12714983.png)
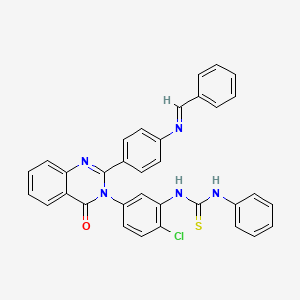



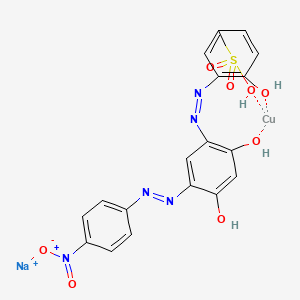
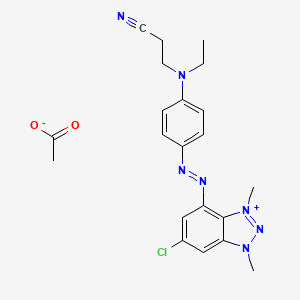
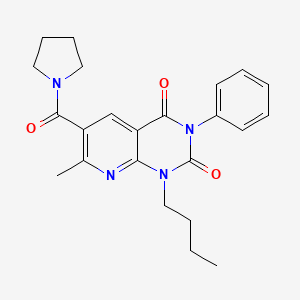
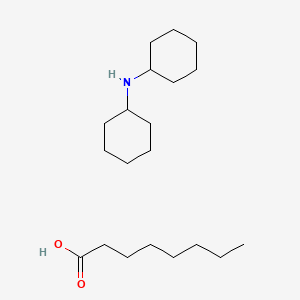
![4-[(4,4-diethylpyrazine-1,4-diium-1-ylidene)-[4-(dimethylamino)phenyl]methyl]-N,N-dimethylaniline;sulfate](/img/structure/B12715029.png)
![2'-[(Benzyl)amino]-6'-(dibutylamino)spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one](/img/structure/B12715032.png)

